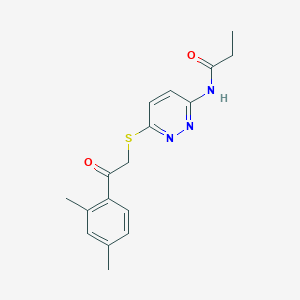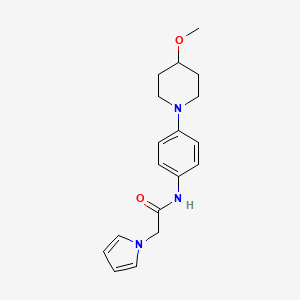![molecular formula C22H16N6O2S B2666836 4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide CAS No. 1114600-25-7](/img/structure/B2666836.png)
4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-3-ylmethyl)benzamide” is a complex organic molecule with the molecular formula C22H16N6O2S . It belongs to the class of compounds known as 1,3,4-thiadiazoles , which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound involves a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This ring is attached to a quinazolinone group and a benzamide group . The exact three-dimensional conformation of the molecule would depend on the specific spatial arrangement of these groups .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds containing the 1,3,4-thiadiazole nucleus are known to participate in a variety of chemical reactions due to the presence of multiple reactive sites .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 427.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, and spectral data are not provided in the available literature .
Applications De Recherche Scientifique
Anticancer Activity
Compounds with a quinazolin-4(3H)-one moiety, similar to the structure of interest, have been associated with significant anticancer activity. A study synthesized novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-ones and evaluated their in vitro and in vivo anticancer properties, demonstrating effectiveness against HeLa (Human cervical cancer cell) cells and in preventing tumor growth in mice models. This suggests the potential of such compounds for further development as anticancer agents (Joseph et al., 2010).
Enhanced Water Solubility for Antitumor Applications
Another research focus has been on enhancing the water solubility of quinazolin-4-one-based antitumor agents to improve their in vivo applicability. By introducing amino functionalities, researchers have synthesized more water-soluble analogues while retaining or enhancing cytotoxic activity against cancer cell lines, indicating the importance of structural modifications in optimizing therapeutic efficacy (Bavetsias et al., 2002).
Antimicrobial Properties
The synthesis and pharmacological evaluation of benzothiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives have shown that compounds within this chemical class possess notable analgesic and anti-inflammatory activities, alongside antimicrobial effects. This multifaceted biological activity underscores the versatility of these compounds in scientific research, potentially leading to new therapeutic agents (Santagati et al., 1994).
Antifungal and Antibacterial Agents
Research into novel derivatives of quinazolin-4(3H)-one has also highlighted their promise as antifungal and antibacterial agents. Compounds synthesized for this purpose have shown significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal organisms, indicating their potential as broad-spectrum antimicrobial agents (Sahu et al., 2020).
Propriétés
IUPAC Name |
4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c29-19(24-13-14-4-3-11-23-12-14)15-7-9-16(10-8-15)25-21-27-28-20(30)17-5-1-2-6-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAVNUUCUZCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[5-(furan-2-yl)-1-(thiophen-2-ylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2666753.png)
![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2666754.png)



![4-[3-(3,5-Dimethylphenoxy)-1-(4-methoxybutyl)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2666760.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethanamine](/img/structure/B2666762.png)
![1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2666763.png)

![ethyl 2-[({[4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoyl]oxy}acetyl)amino]benzoate](/img/structure/B2666770.png)
![Ethyl 5-(3-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2666771.png)
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B2666772.png)
![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)
